The synthesis of Urea, (2-cyclohexyl-2-phenylethyl)- can be approached through various methods. One notable method involves the nucleophilic addition of amines to isocyanates. For instance, the reaction between cyclohexylamine and phenylethyl isocyanate can yield the desired urea product.
The molecular structure of Urea, (2-cyclohexyl-2-phenylethyl)- features a central urea functional group (–NH–CO–NH–) bonded to a cyclohexyl group and a phenylethyl group.
Urea compounds often participate in various chemical reactions, including hydrolysis, substitution reactions, and condensation reactions.
The mechanism of action for Urea, (2-cyclohexyl-2-phenylethyl)- in biological systems is primarily linked to its role as an inhibitor in enzymatic processes.
The physical and chemical properties of Urea, (2-cyclohexyl-2-phenylethyl)- contribute to its functionality in various applications.
Urea, (2-cyclohexyl-2-phenylethyl)- has several scientific uses:
The 1828 synthesis of urea by Friedrich Wöhler marked the birth of organic chemistry, transitioning from vitalism to rational molecular design [2]. Urea derivatives rapidly gained prominence in medicinal chemistry due to their versatile hydrogen-bonding capabilities, enabling precise interactions with biological targets. Early breakthroughs included Bayer's antitrypanosomal agent (precursor to suramin) and the antidiabetic drug glibenclamide, demonstrating urea's capacity to yield therapeutically significant compounds [2]. The scaffold's evolution accelerated in the late 20th century with innovations in urea-based kinase inhibitors (e.g., sorafenib), cementing ureas as privileged pharmacophores in drug discovery for modulating protein-protein interactions and enzymatic activity [10].
(2-Cyclohexyl-2-phenylethyl)-urea (CAS 62636-75-3, C₁₅H₂₂N₂O) exemplifies a strategically engineered hybrid architecture combining aliphatic and aromatic domains:
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₅H₂₂N₂O | Hybrid carbon skeleton |
Molecular Weight | 246.35 g/mol | Mid-range for drug-like molecules |
SMILES | C1CCC(CC1)C(CNC(=O)N)C2=CC=CC=C2 | Encodes connectivity |
logP (estimated) | 3.1 | Moderate lipophilicity, suitable for membrane permeation |
Hydrogen Bond Donors/Acceptors | 2 donors, 1 acceptor | Facilitates target binding |
This balanced aliphatic-aromatic design enables optimal membrane permeability (logP ~3.1) and solubility profiles, making it suitable for CNS-targeting agents [1] [2].
The urea group acts as a supramolecular linchpin through three synergistic mechanisms:
Interaction Type | Energy Range (kcal/mol) | Frequency in DU Complexes |
---|---|---|
Urea H-bonding | -5.0 to -8.0 | 95% |
CH-π | -2.5 to -4.5 | 78% |
π-π stacking | -3.0 to -6.0 | 62% |
Cation-π | -4.0 to -10.0 | 23% |
These features make (2-cyclohexyl-2-phenylethyl)-urea a versatile scaffold for artificial β-sheets, anion receptors, and organocatalysts, where conformational predictability and H-bond fidelity are paramount [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1